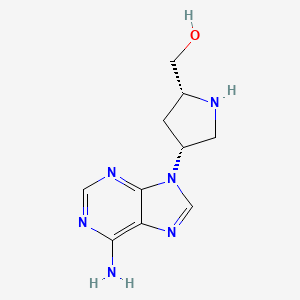

cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol

Description

Properties

CAS No. |

135042-28-3 |

|---|---|

Molecular Formula |

C10H14N6O |

Molecular Weight |

234.26 g/mol |

IUPAC Name |

[(2R,4R)-4-(6-aminopurin-9-yl)pyrrolidin-2-yl]methanol |

InChI |

InChI=1S/C10H14N6O/c11-9-8-10(14-4-13-9)16(5-15-8)7-1-6(3-17)12-2-7/h4-7,12,17H,1-3H2,(H2,11,13,14)/t6-,7-/m1/s1 |

InChI Key |

LIMGOFPYHUEMJW-RNFRBKRXSA-N |

Isomeric SMILES |

C1[C@H](CN[C@H]1CO)N2C=NC3=C(N=CN=C32)N |

Canonical SMILES |

C1C(CNC1CO)N2C=NC3=C(N=CN=C32)N |

Origin of Product |

United States |

Preparation Methods

Direct Nucleophilic Substitution on Protected Prolinol Derivatives

One common approach involves starting from a suitably protected D-prolinol derivative, where the hydroxyl and amino groups are protected to prevent side reactions. The 6-amino-9H-purine is then introduced via nucleophilic substitution at the 9-position.

- Step 1: Protection of D-prolinol hydroxyl groups (e.g., as silyl ethers or esters).

- Step 2: Activation of the purine base, often as a halogenated derivative (e.g., 9-chloropurine).

- Step 3: Nucleophilic substitution of the halogen by the prolinol nitrogen or oxygen nucleophile under controlled conditions.

- Step 4: Deprotection to yield the free cis-4-(6-amino-9H-purin-9-yl)-D-prolinol.

This method requires careful control of reaction conditions to maintain stereochemistry and avoid side reactions.

Chemoenzymatic Synthesis via Biocatalytic Reduction

Recent advances have demonstrated the use of biocatalysis for the preparation of chiral nucleoside analogs, including purine derivatives linked to chiral amino alcohols.

- A photobiocatalytic deracemization process can be employed, where racemic mixtures of prolinol derivatives are oxidized to prochiral ketones and then stereoselectively reduced by alcohol dehydrogenases (ADHs) to yield enantiomerically pure this compound.

- Recombinant ADHs from species such as Rhodococcus ruber or Lactobacillus kefir provide high enantioselectivity (up to 99.9% ee) and good yields (65-74% isolated yield).

- This method is advantageous for scalability and environmental sustainability, avoiding harsh chemical reagents.

Peptide-Nucleic Acid Complex Formation Methods (Indirect Synthesis)

Some patents describe methods for producing peptide-nucleic acid complexes where unnatural amino acids like this compound are incorporated.

- These methods involve solid-phase peptide synthesis (SPPS) techniques where the nucleoside analog is first synthesized and then coupled to peptides.

- The nucleoside analog is prepared by coupling protected prolinol derivatives with purine bases under mild conditions to preserve functional groups.

- The final product is obtained after cleavage and purification.

Synthetic Routes from Literature Examples

- Synthesis of related purine-proline conjugates involves multi-step reactions including amide bond formation, sulfonamide coupling, and esterification, as seen in sulfonamide derivatives of proline esters with purine moieties.

- Typical reaction conditions include heating in water baths, use of pyridine as a base, and recrystallization from organic solvents like chloroform or toluene to purify intermediates.

- Yields range from 56% to 85% depending on the step and purification method.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Yield (%) | Enantiomeric Excess (ee) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Nucleophilic Substitution | Protection → Activation → Substitution → Deprotection | 50-70 (typical) | Not always reported | Straightforward, well-known chemistry | Requires protection/deprotection steps; risk of racemization |

| Chemoenzymatic Biocatalysis | Oxidation → Biocatalytic reduction | 65-74 | 97-99.9% | High stereoselectivity, mild conditions | Requires enzyme availability and optimization |

| Peptide-Nucleic Acid Complex Synthesis | SPPS coupling of nucleoside analogs | Variable | High (due to SPPS control) | Enables incorporation into peptides | Multi-step, complex purification |

| Sulfonamide-Proline Ester Conjugates | Multi-step organic synthesis with sulfonamide coupling | 56-85 | Not specified | Versatile for derivative synthesis | Complex reaction conditions |

Detailed Research Findings

- The chemoenzymatic approach using recombinant alcohol dehydrogenases has been shown to produce this compound with excellent enantiomeric purity and good isolated yields, making it suitable for pharmaceutical applications.

- Protection strategies for the prolinol hydroxyl and amino groups are critical to avoid side reactions during nucleophilic substitution with purine derivatives.

- The use of mild bases like pyridine and solvents such as DMF or DMSO facilitates coupling reactions without degrading the sensitive purine moiety.

- Photobiocatalytic oxidation-reduction sequences enable deracemization of racemic mixtures, improving the efficiency of chiral synthesis.

- Patents describe methods for incorporating such nucleoside analogs into peptides, indicating the synthetic versatility of this compound as a building block.

Chemical Reactions Analysis

cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents and conditions for these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. .

Scientific Research Applications

Medicinal Chemistry Applications

Cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol has been investigated for its interactions with various biological macromolecules, making it a candidate for drug development. Its structural features allow it to inhibit critical enzymes involved in nucleic acid metabolism, which is vital for the replication of pathogens and cancer cells.

Antiviral Activity

Research indicates that this compound can inhibit viral replication by targeting specific enzymes necessary for viral nucleic acid synthesis. For instance, studies have shown that derivatives of this compound can act against viruses by inhibiting their polymerases, thereby preventing viral proliferation .

Anticancer Properties

This compound has demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of hypoxanthine-guanine-xanthine phosphoribosyltransferase, an enzyme crucial for purine salvage pathways in cancer cells. Inhibiting this enzyme reduces the availability of purines necessary for DNA synthesis, thus impairing cancer cell growth .

Structure-Activity Relationship Studies

The unique structure of this compound allows for the development of analogs with varied pharmacological profiles. Structural modifications can lead to compounds with enhanced potency and selectivity against specific targets. For example, studies have shown that variations in the proline moiety and the position of substituents on the purine ring significantly affect biological activity .

Inhibition Studies

A series of inhibitors based on this compound were synthesized and tested against hypoxanthine-guanine-xanthine phosphoribosyltransferase from different biological sources. The results indicated varying Ki values, highlighting the importance of structural configuration on inhibitory efficacy .

| Compound | Ki Value (nM) | Biological Source |

|---|---|---|

| Compound 1 | 3 | TBrHGPRT |

| Compound 2 | 10 | EcXGPRT |

| Compound 3 | >10 | HpXGHPRT |

This table illustrates how different derivatives exhibit distinct inhibitory strengths depending on their structural characteristics.

Crystal Structure Analysis

X-ray crystallography has been employed to elucidate the binding modes of this compound derivatives with target enzymes. These studies reveal how specific interactions at the active site can enhance or diminish inhibitory effects, providing insights for further drug design .

Mechanism of Action

The mechanism of action of cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit viral replication by interfering with the synthesis of viral RNA or DNA. The compound may also interact with specific pathways involved in viral replication, thereby preventing the virus from multiplying .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights comparisons with other imaging agents and natural proline analogs in the context of liver fibrosis:

Table 1: Comparative Analysis of Collagen-Targeting Probes

Key Findings:

Stereochemical Specificity :

- The cis isomer of 4-fluoro-L-proline is critical for collagen incorporation. The trans isomer shows negligible uptake in HSCs due to mismatched transporter affinity .

- cis-4-[18F]fluoro-L-proline achieves >99% stereoisomeric purity, ensuring accurate targeting .

Collagen Synthesis Correlation :

- In acute steatohepatitis models, cis-4-[18F]fluoro-L-proline uptake in HSCs is 5× higher than controls, correlating with collagen type 1 levels (r = 0.93) .

- By contrast, gadolinium-based MRI probes show weaker correlations (r = 0.6–0.8) in early fibrosis .

Kinetic Advantages Over Natural Proline :

- Unlabeled proline requires invasive tissue sampling and lacks temporal resolution. cis-4-[18F]fluoro-L-proline enables real-time PET imaging with a 110-minute half-life, sufficient for collagen synthesis tracking .

Biological Activity

Cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol, a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to adenosine, a nucleoside that plays crucial roles in various physiological processes. Understanding the biological activity of this compound is essential for evaluating its therapeutic potential, particularly in oncology and cardiology.

The compound can be characterized by its IUPAC name, which highlights its structural components. The molecular formula is , with a molecular weight of approximately 267.24 g/mol. Its structure includes a purine base linked to a prolinol moiety, suggesting potential interactions with biological targets similar to those of adenosine.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.

Antitumor Activity

Research indicates that derivatives of purine compounds exhibit significant antitumor properties. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. A notable study evaluated the anticancer effects of a related compound, showing an IC50 value of 3.1 µM against colon cancer cell lines (DLD-1 and HT-29), which suggests that this compound may also possess comparable antitumor activity .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| MM-129 | DLD-1 | 3.1 |

| 5-FU | DLD-1 | >10 |

| RSC | DLD-1 | >10 |

The mechanism through which this compound exerts its effects appears to involve modulation of kinase activity and apoptosis pathways. The activation of Bruton’s tyrosine kinase (BTK) has been implicated in the anticancer mechanisms observed in related compounds, suggesting a potential pathway for therapeutic intervention .

Cardiovascular Effects

In addition to its anticancer properties, compounds similar to this compound have been shown to influence cardiovascular functions. For example, adenosine is known to modulate heart rate and vascular tone through its action on adenosine receptors, particularly the A1 receptor, which can lead to antiarrhythmic effects . This suggests that this compound may also exhibit cardiovascular benefits.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic implications of purine derivatives:

- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that purine derivatives could significantly reduce cell viability and induce apoptosis through multiple pathways, including the inhibition of specific kinases .

- Cardiovascular Applications : Research involving adenosine analogs has shown promising results in managing supraventricular tachycardia by enhancing AV node conduction through receptor-mediated pathways .

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol to ensure stability during experimental use?

- Methodological Answer :

- Handling : Use nitrile or neoprene gloves (EN 374 standard) and safety goggles to prevent skin/eye contact. Avoid dust generation; work in a fume hood with local exhaust ventilation. Use N99/P2 respirators if aerosol formation is likely .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, away from moisture and oxidizing agents. Regularly monitor container integrity to prevent degradation .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Nucleoside Coupling : Use Mitsunobu or Vorbrüggen reactions to couple 6-aminopurine with protected D-prolinol derivatives. Optimize reaction time (12–24 hr) and temperature (80–100°C) in anhydrous DMF or acetonitrile .

- Protection/Deprotection : Protect the prolinol hydroxyl group with tert-butyldimethylsilyl (TBDMS) before coupling. Remove protecting groups post-synthesis using tetrabutylammonium fluoride (TBAF) in THF .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d6 to confirm purine-prolinol linkage. Key signals: purine H-8 (~8.3 ppm), prolinol C-4 (~75 ppm) .

- HPLC-MS : Employ C-18 columns with 0.1% formic acid in water/acetonitrile gradients. Monitor [M+H]+ at m/z 265–267 for purity (>98%) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Perform triplicate runs at 10°C/min under nitrogen to validate melting points (reported range: 213–215°C). Compare with literature using purity-adjusted calculations .

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO. Centrifuge at 15,000 rpm for 30 min and quantify via UV-Vis (λ = 260 nm) to resolve conflicting data .

Q. What experimental design considerations are critical when investigating the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Enzyme Selection : Prioritize adenosine deaminase (ADA) or kinase targets based on structural analogs (e.g., Aristeromycin’s activity against ADA). Use recombinant enzymes (≥95% purity) .

- Radiolabeled Tracers : Synthesize -labeled derivatives for metabolite tracking. Incubate with human liver microsomes (HLM) and quantify via scintillation counting .

Q. What strategies can be employed to resolve crystallographic disorder in X-ray structures of this compound complexes?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for high-resolution data (≤1.0 Å). Apply TWIN/BASF commands for twinned crystals and ISOR restraints for purine ring thermal motion .

- Disorder Modeling : Split occupancies for flexible prolinol moieties. Validate with omit maps (e.g., 2Fo-Fc > 1.5σ) and R-free convergence (<0.25) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.